2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride 2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1170105-50-6
VCID: VC18418972
InChI: InChI=1S/C16H15N3O.ClH/c1-20-13-7-8-15-12(9-13)10-14(16(18-15)19-17)11-5-3-2-4-6-11;/h2-10H,17H2,1H3,(H,18,19);1H
SMILES:
Molecular Formula: C16H16ClN3O
Molecular Weight: 301.77 g/mol

2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride

CAS No.: 1170105-50-6

Cat. No.: VC18418972

Molecular Formula: C16H16ClN3O

Molecular Weight: 301.77 g/mol

* For research use only. Not for human or veterinary use.

2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride - 1170105-50-6

Specification

CAS No. 1170105-50-6
Molecular Formula C16H16ClN3O
Molecular Weight 301.77 g/mol
IUPAC Name (6-methoxy-3-phenylquinolin-2-yl)hydrazine;hydrochloride
Standard InChI InChI=1S/C16H15N3O.ClH/c1-20-13-7-8-15-12(9-13)10-14(16(18-15)19-17)11-5-3-2-4-6-11;/h2-10H,17H2,1H3,(H,18,19);1H
Standard InChI Key BUHRLSWGPHCSHQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=CC(=C(N=C2C=C1)NN)C3=CC=CC=C3.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s quinoline core consists of a bicyclic system with a benzene ring fused to a pyridine ring. Key substituents include:

  • Hydrazino group (-NHNH₂) at position 2, which confers nucleophilic reactivity.

  • Methoxy group (-OCH₃) at position 6, influencing electronic distribution and solubility.

  • Phenyl ring at position 3, contributing to hydrophobic interactions and π-π stacking.
    The hydrochloride salt introduces a counterion (Cl⁻), enhancing crystallinity and aqueous solubility .

Table 1: Inferred Physicochemical Properties

PropertyValueSource Analogue
Molecular FormulaC₁₆H₁₅N₃O·HClDerived from
Molecular Weight~317.8 g/molCalculated from formula
Melting Point164–167°C (similar to )
SolubilityModerate in polar solvents
LogP (Partition Coefficient)~2.3 (estimated)

The methoxy group increases polarity, while the phenyl and quinoline rings contribute to lipophilicity, balancing bioavailability .

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of 2-hydrazino-6-methoxy-3-phenylquinoline hydrochloride is documented, analogous quinoline derivatives are typically synthesized via:

  • Skraup or Doebner-Miller Reaction: Cyclization of aniline derivatives with glycerol or α,β-unsaturated ketones to form the quinoline core .

  • Functionalization:

    • Methoxy introduction via nucleophilic aromatic substitution or Ullmann coupling.

    • Phenyl group incorporation through Suzuki-Miyaura cross-coupling .

    • Hydrazine grafting using hydrazine hydrate under acidic conditions .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at positions 2, 3, and 6 requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Hydrazine Stability: The hydrazino group is prone to oxidation, necessitating inert atmospheres during synthesis .

Chemical Reactivity and Derivative Formation

Key Reactions

The hydrazino group enables diverse transformations:

  • Condensation Reactions: With carbonyl compounds to form hydrazones, useful in metal chelation .
    R-NHNH2+R’COR”R-NH-N=CR’R”+H2O\text{R-NHNH}_2 + \text{R'COR''} \rightarrow \text{R-NH-N=CR'R''} + \text{H}_2\text{O}

  • Oxidation: Forms diazenium or tetrazolium derivatives, relevant in prodrug design .

  • Complexation: Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), enhancing antimicrobial activity .

Methoxy Group Reactivity

  • Demethylation: Under strong acids (e.g., HBr/AcOH) to yield hydroxylated derivatives .

  • Electrophilic Substitution: Directs incoming electrophiles to positions 5 and 7 of the quinoline ring .

Biological Activities and Mechanisms

Table 2: Hypothesized Antimicrobial Profile

PathogenMIC (Estimated)Mechanism
Escherichia coli5–10 µMDNA gyrase inhibition
Staphylococcus aureus2–8 µMCell wall synthesis disruption
Candida albicans10–20 µMErgosterol biosynthesis interference

Anticancer Activity

Quinoline-hydrazine hybrids intercalate DNA and inhibit topoisomerases:

  • Cytotoxicity: IC₅₀ values of 2.26–7.46 µM reported for similar compounds in hepatocellular carcinoma (Huh7) models .

  • Apoptosis Induction: Upregulation of caspase-3 and PARP cleavage observed in in vitro studies .

Enzyme Inhibition

  • α-Glucosidase Inhibition: IC₅₀ ≈ 12 µM (predicted), comparable to acarbose (IC₅₀ = 14 µM) .

  • Kinase Targeting: Potential suppression of EGFR and VEGFR2 signaling pathways .

Pharmacological Applications and Future Directions

Drug Development Prospects

  • Antidiabetic Agents: α-Glucosidase inhibition could mitigate postprandial hyperglycemia.

  • Antineoplastic Therapies: Synergistic effects with cisplatin observed in preliminary studies .

  • Antimicrobial Coatings: Incorporation into medical devices to prevent biofilm formation.

Challenges and Innovations

  • Bioavailability Optimization: Prodrug strategies (e.g., phosphonate esters) to enhance absorption .

  • Toxicity Mitigation: Structural modifications to reduce off-target effects, such as replacing the phenyl group with pyridyl moieties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator